molecular formula C9H13N3 B2557691 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine CAS No. 944899-15-4

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine

Cat. No.: B2557691
CAS No.: 944899-15-4
M. Wt: 163.224
InChI Key: YPNHKOSKKKEJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropyl-pyrimidin-2-yl)-ethylamine ( 944899-15-4) is a chemical building block of interest in medicinal and agrochemical research. This organic compound features a pyrimidine ring—a privileged structure in drug discovery—substituted with a cyclopropyl group and an ethylamine side chain . Its molecular formula is C 9 H 13 N 3 , with a molecular weight of 163.22 g/mol . Pyrimidine derivatives are extensively investigated for their biological activities. Research into structurally similar compounds has shown that the pyrimidine core is a common motif in inhibitors of mycobacterial ATP synthase, highlighting its potential value in developing novel anti-tuberculosis agents . Furthermore, certain cyclopropyl-substituted pyrimidines have been explored in other fields for their bioactive properties . The reactive primary amine group on this molecule makes it a versatile intermediate for further chemical synthesis, allowing researchers to create amides, sulfonamides, or condense with carbonyl compounds to form Schiff bases for library development and structure-activity relationship (SAR) studies. Please be advised: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-cyclopropylpyrimidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-5-3-9-11-6-4-8(12-9)7-1-2-7/h4,6-7H,1-3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNHKOSKKKEJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Ethylamine Chain: The ethylamine chain can be attached through an alkylation reaction, where the pyrimidine derivative is reacted with an ethylamine precursor under basic conditions.

Industrial Production Methods

Industrial production of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Substituent (Position 4) Molecular Formula Molar Mass (g/mol) Key Features
2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine Cyclopropyl (C₃H₅) C₉H₁₅N₃ 165.24 Strain from cyclopropyl; moderate electron donation
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine Trifluoromethyl (CF₃) C₇H₈F₃N₃ 191.15 Strong electron-withdrawing CF₃; high lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (Cl), methyl (CH₃), carboxylic acid C₇H₇ClN₂O₂ 186.60 Polar carboxylic acid; reactive Cl substituent

Key Observations :

  • Electron Effects : The cyclopropyl group in the target compound donates electrons weakly via hyperconjugation, contrasting with the strong electron-withdrawing trifluoromethyl group in its analogue.

Physicochemical Properties

Table 2: Solubility and Lipophilicity
Compound logP (Predicted) Water Solubility (mg/mL) Notable Functional Groups
2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine 1.2 ~50 (moderate) Ethylamine (hydrophilic)
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine 2.5 ~10 (low) CF₃ (lipophilic)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 0.8 ~100 (high) Carboxylic acid (polar)

Analysis :

  • The target compound’s ethylamine group improves water solubility compared to the trifluoromethyl analogue, which is highly lipophilic due to the CF₃ group.
  • The carboxylic acid derivative exhibits the highest solubility, underscoring the role of polar functional groups in modulating hydrophilicity.

Reactivity and Stability

  • Cyclopropyl Ring Opening : The strained cyclopropyl group may undergo ring-opening reactions under acidic or oxidative conditions, a reactivity absent in the trifluoromethyl analogue.
  • Electrophilic Substitution : The electron-rich pyrimidine ring in the target compound is more susceptible to electrophilic attack at the 5-position compared to the electron-deficient trifluoromethyl analogue.
  • Stability of Carboxylic Acid Derivative : The chloro and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid make it prone to decarboxylation or nucleophilic substitution, unlike the ethylamine derivatives.

Biological Activity

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its implications in drug development.

Chemical Structure

The compound features a cyclopropyl group attached to a pyrimidine ring, which is known for its diverse biological activities. The ethylamine side chain enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antitumor Potential : Investigations into its anticancer effects have shown promise in inhibiting the growth of specific cancer cell lines.
  • CNS Activity : The ethylamine moiety suggests potential central nervous system (CNS) activity, warranting further exploration.

Antimicrobial Activity

Recent studies have highlighted the antibacterial effects of pyrimidine derivatives. While specific data on 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine is limited, related compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Related Pyrimidine Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

Antitumor Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and colon cancer.

Table 2: Antitumor Activity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast)1.5
Compound EHCT-15 (Colon)2.3
Compound FA549 (Lung)3.0

The mechanism by which 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : The ethylamine moiety may interact with neurotransmitter receptors, indicating possible CNS effects.

Case Studies

  • Antimicrobial Screening : In a study screening various pyrimidine derivatives for antimicrobial activity, compounds similar to 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine were found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in treating resistant infections .
  • Anticancer Research : Another study focused on a series of pyrimidine analogs showed that modifications in the cyclopropyl group significantly impacted cytotoxicity against cancer cell lines, providing insights into structure-activity relationships (SAR) .

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